molecular formula C16H11BrN4O4S B2415702 5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450341-37-4

5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2415702
CAS No.: 450341-37-4
M. Wt: 435.25
InChI Key: XUZMCSYRBWGQDB-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a brominated furan carboxamide scaffold with a nitrophenyl-substituted thienopyrazole heterocycle, a structural motif recognized in the design of potential enzyme modulators. The structural framework of related 5-bromo-N-aryl/heteroaryl furan-2-carboxamide derivatives has been associated with bioactivity against significant targets; for instance, closely related compounds have been identified as inhibitors of Mitogen-activated protein kinase 10 (MAPK10/JNK3), a key enzyme involved in neuronal apoptosis and cellular stress response pathways . This suggests its primary research value lies in the exploration of kinase signaling pathways and the development of novel therapeutic agents for neurological conditions. The presence of the electron-withdrawing nitro group on the phenyl ring and the brominated furan system enhances the molecule's ability to participate in specific protein-ligand interactions, such as hydrogen bonding and hydrophobic binding, which are critical for achieving high-affinity binding to enzyme active sites. Its main application is as a key intermediate or functional probe in medicinal chemistry, particularly in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers utilize this compound in high-throughput screening assays and in vitro enzymatic studies to identify and validate new inhibitors. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O4S/c17-14-6-5-13(25-14)16(22)18-15-11-7-26-8-12(11)19-20(15)9-1-3-10(4-2-9)21(23)24/h1-6H,7-8H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZMCSYRBWGQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on diverse sources.

Molecular Structure and Properties

The molecular formula of this compound is C18H12BrN3O3S, with a molecular weight of 421.27 g/mol. The structural complexity arises from the presence of a bromine atom, a nitrophenyl group, and a furan ring attached to a thieno[3,4-c]pyrazole core.

PropertyValue
Molecular FormulaC18H12BrN3O3S
Molecular Weight421.27 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Compounds similar to this compound have been reported to exhibit significant antimicrobial activity. For instance, thieno[3,4-c]pyrazole derivatives have shown effectiveness against various bacterial and fungal strains. In vitro studies have indicated that these compounds can inhibit the growth of pathogens at varying concentrations .

Anticancer Properties

Research indicates that pyrazole derivatives possess anticancer properties. They can modulate key signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been found to inhibit cyclin-dependent kinases (CDKs), leading to reduced cancer cell growth . The specific mechanism of action for this compound may involve binding to specific enzymes or receptors that regulate cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The nitrophenyl group is believed to enhance the anti-inflammatory activity by increasing the compound's affinity for target proteins.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the minimum inhibitory concentration (MIC) of various thieno[3,4-c]pyrazole derivatives against common bacterial strains. The findings suggested that modifications in the chemical structure significantly influenced antimicrobial efficacy .
  • Anticancer Activity : In a study focusing on pyrazole derivatives as potential anticancer agents, several compounds were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain structural features were critical for enhancing anticancer activity .

Q & A

Q. Optimization Considerations :

  • Temperature Control : Lower temperatures (e.g., 0–5°C) during amide coupling reduce racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product ≥95% purity .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify substituent positions (e.g., bromine and nitro group integration) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thieno-pyrazole core .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <5 ppm error) .
  • HPLC : Monitor purity (>95%) using a reverse-phase column (UV detection at 254 nm) .

Basic: How can researchers assess preliminary biological activity, and what target classes are plausible?

Answer:

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as the thieno-pyrazole scaffold mimics purine .
  • Assay Design :
    • In vitro Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
    • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay; IC50 values <10 µM warrant further study .

Advanced: What crystallographic methods are suitable for resolving conformational dynamics of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion .
    • Refinement : SHELXL-2018 for anisotropic displacement parameters; R-factor <0.05 indicates high precision .
  • Key Findings :
    • The nitrophenyl group adopts a dihedral angle of 35–40° relative to the pyrazole plane, influencing steric interactions .
    • Table: Selected Bond Lengths (Å) from SC-XRD:
BondLength
C5–Br11.892
N2–O1 (NO2)1.214

Advanced: How can solvent stability and degradation pathways be systematically evaluated?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (37°C, 24 hrs); analyze via LC-MS for hydrolyzed products (e.g., furan-2-carboxylic acid) .
    • Oxidative Stress : Treat with 3% H2O2; monitor sulfoxide formation in the thiophene ring .
  • Kinetic Analysis :
    • Use Arrhenius plots (4–40°C) to predict shelf-life; activation energy (Ea) >20 kcal/mol indicates high stability .

Advanced: What computational and experimental approaches are effective for structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking :
    • Dock into crystal structures of target kinases (e.g., PDB: 1ATP) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
  • Analog Synthesis :
    • Replace bromine with chloro or methoxy groups to assess electronic effects on binding .
    • Modify the nitro group to amine (via catalytic hydrogenation) and test for enhanced solubility .
  • Data Correlation :
    • Plot IC50 vs. calculated logP (AlogPs); a parabolic trend (optimal logP ~3.5) suggests balanced hydrophobicity .

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